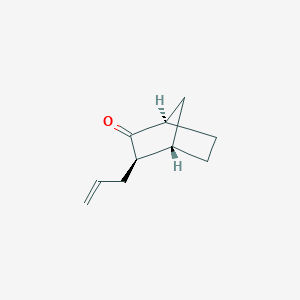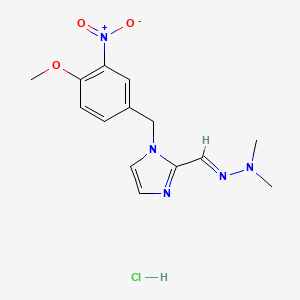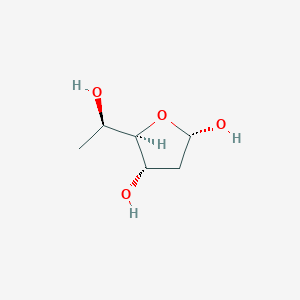
Propanoic acid, 2-(((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)oxy)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2-(((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)oxy)-, ethyl ester is a complex organic compound with a unique structure It is characterized by the presence of a benzoxazin ring, an ethyl ester group, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)oxy)-, ethyl ester typically involves the condensation of 4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine with an appropriate propanoic acid derivative under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the purity and quality of the final product. The scalability of the synthesis process is crucial for its commercial viability.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 2-(((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)oxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2-(((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)oxy)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism by which propanoic acid, 2-(((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)oxy)-, ethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanoic acid, 2-(((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)oxy)-, ethyl ester
- Acetic acid, 2-[[[1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene]amino]oxy]-, ethyl ester
Uniqueness
Propanoic acid, 2-(((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)oxy)-, ethyl ester is unique due to its specific structural features, such as the benzoxazin ring and the ethyl ester group. These features confer distinct chemical and biological properties, making it valuable for various applications. The presence of the ethylideneamino group also contributes to its reactivity and potential for forming diverse derivatives.
Eigenschaften
CAS-Nummer |
91119-66-3 |
|---|---|
Molekularformel |
C17H22N2O5 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
ethyl 2-[(Z)-1-(4-ethyl-3-oxo-1,4-benzoxazin-6-yl)ethylideneamino]oxypropanoate |
InChI |
InChI=1S/C17H22N2O5/c1-5-19-14-9-13(7-8-15(14)23-10-16(19)20)11(3)18-24-12(4)17(21)22-6-2/h7-9,12H,5-6,10H2,1-4H3/b18-11- |
InChI-Schlüssel |
DAIMSYDEJRJHOR-WQRHYEAKSA-N |
Isomerische SMILES |
CCN1C(=O)COC2=C1C=C(C=C2)/C(=N\OC(C)C(=O)OCC)/C |
Kanonische SMILES |
CCN1C(=O)COC2=C1C=C(C=C2)C(=NOC(C)C(=O)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


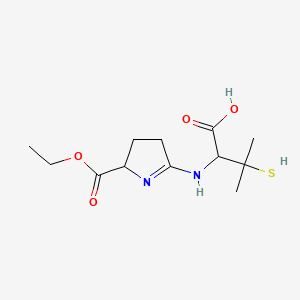

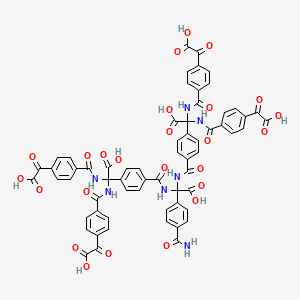

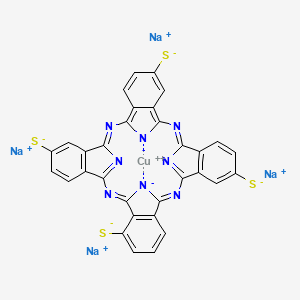
![2-[[5-[3-(3,4-dichlorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12712946.png)
![N-[5-[Allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12712951.png)
